molecular formula C28H39ClN2O4 B1211489 3-(4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline CAS No. 105740-30-5

3-(4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline

Cat. No. B1211489
CAS RN: 105740-30-5
M. Wt: 503.1 g/mol
InChI Key: VUZBKYKCWFNKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline, also known as 3-(4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline, is a useful research compound. Its molecular formula is C28H39ClN2O4 and its molecular weight is 503.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105740-30-5

Product Name

3-(4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline

Molecular Formula

C28H39ClN2O4

Molecular Weight

503.1 g/mol

IUPAC Name

5-(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-3-yl)-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride

InChI

InChI=1S/C28H38N2O4.ClH/c1-19(2)28(18-29,22-10-11-24(31-4)27(16-22)34-7)12-8-9-23-13-20-14-25(32-5)26(33-6)15-21(20)17-30(23)3;/h10-11,14-16,19,23H,8-9,12-13,17H2,1-7H3;1H

InChI Key

VUZBKYKCWFNKMU-UHFFFAOYSA-N

SMILES

CC(C)C(CCCC1CC2=CC(=C(C=C2CN1C)OC)OC)(C#N)C3=CC(=C(C=C3)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCC1CC2=CC(=C(C=C2CN1C)OC)OC)(C#N)C3=CC(=C(C=C3)OC)OC.Cl

synonyms

3-(4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
RS 93007
RS-93007

Origin of Product

United States

Synthesis routes and methods

Procedure details

The free base, 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (1, 15 g, 0.032 mol) was dissolved in isopropanol (70 mL) at 70° C., and 6M HCl in isopropanol (5.6 mL) slowly added. After cooling to room temperature, ether (40 mL) was added until the solution became cloudy (saturated), and the resulting mixture stirred overnight. The resulting solid was collected, washed thoroughly with ether-isopropanol (1:1, 50 mL), and dried in vacuo at 50° C. to yield 3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline·HCl (1·HCl, 13.7 g, m.p. 115°-120° C.) as a white powder.
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

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